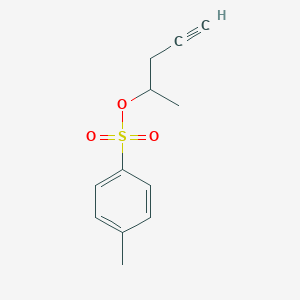

Pent-4-yn-2-yl 4-methylbenzenesulfonate

Description

Structure

3D Structure

Properties

IUPAC Name |

pent-4-yn-2-yl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3S/c1-4-5-11(3)15-16(13,14)12-8-6-10(2)7-9-12/h1,6-9,11H,5H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUXZPGSGEZVNMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC(C)CC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60301348 | |

| Record name | pent-4-yn-2-yl 4-methylbenzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60301348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58456-48-7 | |

| Record name | NSC142554 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142554 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | pent-4-yn-2-yl 4-methylbenzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60301348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Strategic Importance of Alkynyl Sulfonate Esters

Alkynyl sulfonate esters represent a class of organic compounds that have garnered considerable attention for their versatility in synthesis. The combination of the rigid, electron-rich carbon-carbon triple bond and the excellent leaving group ability of the sulfonate ester moiety makes these molecules powerful precursors for a wide range of chemical transformations.

The presence of the sulfonate ester, such as the p-toluenesulfonate (tosylate) group in Pent-4-yn-2-yl 4-methylbenzenesulfonate (B104242), transforms the hydroxyl group of the parent alcohol into a highly effective leaving group. This activation is crucial for facilitating nucleophilic substitution and elimination reactions that would otherwise be sluggish or require harsh conditions.

In the context of contemporary organic synthesis, alkynyl sulfonate esters are prized for their ability to participate in reactions that form new carbon-carbon and carbon-heteroatom bonds. They are key intermediates in the synthesis of enynes, allenes, and various heterocyclic systems. The strategic placement of both an alkyne and a leaving group within the same molecule allows for sequential reactions, providing a streamlined approach to the synthesis of complex target molecules.

Dueling Reactivities: the Alkyne and the Sulfonate Ester

The chemical behavior of Pent-4-yn-2-yl 4-methylbenzenesulfonate (B104242) is dictated by the interplay of its two key functional groups: the terminal alkyne and the tosylate ester. Understanding the individual reactivity of these groups is essential to appreciating the compound's synthetic potential.

The Alkyne Moiety: A Hub of Reactivity

The terminal alkyne is characterized by its sp-hybridized carbon atoms and the presence of two π-bonds. This functionality imparts several key reactive features:

Acidity of the Terminal Proton: The hydrogen atom attached to the sp-hybridized carbon is significantly more acidic (pKa ≈ 25) than protons on sp2 or sp3 hybridized carbons. This allows for its deprotonation by a strong base to form a potent carbon nucleophile, an acetylide anion. This anion can then participate in a variety of bond-forming reactions, most notably with electrophiles like alkyl halides.

Electrophilic and Nucleophilic Additions: The π-bonds of the alkyne can undergo addition reactions with a range of electrophiles, including halogens and hydrogen halides. While generally less reactive towards electrophiles than alkenes, these additions are a fundamental aspect of alkyne chemistry. organicchemistrytutor.com Furthermore, under certain conditions, alkynes can also undergo nucleophilic addition.

Cycloaddition Reactions: Alkynes are excellent participants in cycloaddition reactions, such as the [3+2] cycloaddition with azides (the Huisgen cycloaddition), which is a cornerstone of "click chemistry" for the synthesis of triazoles.

The Sulfonate Ester: An Excellent Leaving Group

The 4-methylbenzenesulfonate (tosylate) group is a superb leaving group due to the ability of the resulting tosylate anion to delocalize its negative charge through resonance across the sulfonyl group and the aromatic ring. This stability makes the carbon atom to which it is attached highly susceptible to nucleophilic attack.

The primary reactions involving the tosylate group are:

Nucleophilic Substitution (SN2): A wide variety of nucleophiles can displace the tosylate group in a bimolecular nucleophilic substitution reaction. This is a powerful method for introducing new functional groups.

Elimination (E2): In the presence of a strong, non-nucleophilic base, the tosylate can be eliminated to form a double bond. In the case of Pent-4-yn-2-yl 4-methylbenzenesulfonate, this can lead to the formation of enynes.

Charting the Synthetic Future: Research Directions

Electrophilic Characteristics of the Sulfonate Ester Moiety

The 4-methylbenzenesulfonate (tosylate) group is an excellent leaving group in nucleophilic substitution and elimination reactions due to the ability of the sulfonate anion to stabilize the negative charge through resonance. This property renders the carbon atom to which it is attached highly electrophilic and susceptible to attack by nucleophiles.

Nucleophilic Substitution Reactions (SN2 and SN1 Pathways)

The secondary carbon bearing the tosylate group in this compound is a potential site for both SN2 and SN1 reactions. The preferred pathway is largely dependent on the nature of the nucleophile, the solvent, and the reaction temperature.

A wide array of nucleophiles can be employed to displace the tosylate group. Strong, sterically unhindered nucleophiles in polar aprotic solvents generally favor the SN2 pathway. Such nucleophiles include halides (e.g., I⁻, Br⁻, Cl⁻), cyanide (CN⁻), azide (B81097) (N₃⁻), and various oxygen and sulfur nucleophiles like alkoxides (RO⁻) and thiolates (RS⁻). For instance, reaction with sodium iodide in acetone (B3395972) would be expected to proceed via an SN2 mechanism to yield 2-iodopent-4-yne.

Organocuprates, also known as Gilman reagents (R₂CuLi), are effective carbon nucleophiles that can displace tosylates in SN2 reactions. stackexchange.commasterorganicchemistry.com This allows for the formation of new carbon-carbon bonds at the secondary position. For example, the reaction of this compound with lithium dimethylcuprate ((CH₃)₂CuLi) would be anticipated to produce 2-methylpent-4-yne.

In contrast, SN1 reactions are favored under solvolytic conditions, where a weak nucleophile also serves as a polar protic solvent (e.g., ethanol, water, or acetic acid). These reactions proceed through a secondary propargylic carbocation intermediate. However, SN1 reactions at secondary centers are often less synthetically useful due to the possibility of competing elimination reactions and potential carbocation rearrangements, although significant rearrangement is less likely in this specific structure.

A practical asymmetric synthesis of a potent PDE4 inhibitor has been described, which involves the displacement of a chiral secondary tosylate by a lithium enolate, proceeding with inversion of configuration. nih.gov This highlights the utility of secondary tosylates in stereoselective C-C bond formation.

| Nucleophile | Reagent Example | Solvent | Probable Pathway | Expected Product |

| Iodide | Sodium Iodide (NaI) | Acetone | SN2 | 2-Iodopent-4-yne |

| Cyanide | Sodium Cyanide (NaCN) | DMSO | SN2 | Pent-4-yne-2-carbonitrile |

| Azide | Sodium Azide (NaN₃) | DMF | SN2 | 2-Azidopent-4-yne |

| Methyl | Lithium dimethylcuprate ((CH₃)₂CuLi) | THF | SN2 | 2-Methylpent-4-yne |

| Acetate (B1210297) | Acetic Acid (CH₃COOH) | Acetic Acid | SN1 | Pent-4-yn-2-yl acetate |

For SN2 reactions occurring at the chiral center of an enantiomerically enriched this compound, a complete inversion of stereochemistry is expected. nih.gov This is a hallmark of the SN2 mechanism, where the nucleophile attacks the electrophilic carbon from the side opposite to the leaving group (backside attack). For example, if the starting material is the (R)-enantiomer, the product of an SN2 reaction will be the (S)-enantiomer.

In the case of SN1 reactions, the reaction proceeds through a planar carbocation intermediate. The incoming nucleophile can attack this intermediate from either face with equal probability, leading to a racemic mixture of the two enantiomers. Therefore, if a stereochemically pure starting material undergoes an SN1 reaction, the product will be optically inactive.

Elimination Reactions (E1 and E2 Pathways)

In the presence of a strong, sterically hindered base, this compound can undergo elimination reactions to form alkenes. The two primary mechanisms for elimination are the E2 and E1 pathways, which often compete with SN2 and SN1 reactions, respectively.

The E2 mechanism is a concerted, one-step process that is favored by strong, bulky bases such as potassium tert-butoxide (t-BuOK). The base removes a proton from a carbon adjacent to the carbon bearing the tosylate group, and the leaving group departs simultaneously to form a double bond. In the case of this compound, E2 elimination could potentially lead to the formation of penta-1,3-diene or penta-1,4-diene, depending on which proton is abstracted.

The E1 mechanism, in contrast, is a two-step process that proceeds through the same carbocation intermediate as the SN1 reaction. It is favored by weak bases and polar protic solvents. After the formation of the carbocation, a weak base (often the solvent) removes an adjacent proton to form the double bond. Due to the requirement for a stable carbocation, E1 reactions are more common for tertiary substrates but can occur with secondary substrates.

The choice between substitution and elimination is influenced by several factors. Strong, non-bulky bases tend to favor SN2 reactions, while strong, sterically hindered bases favor E2 elimination. Higher reaction temperatures also generally favor elimination over substitution.

Diverse Transformations of the Terminal Alkyne Functionality

The terminal alkyne group in this compound is a versatile functional group that can participate in a variety of transformations, most notably carbon-carbon bond-forming reactions. The acidic nature of the terminal alkyne proton allows for its removal by a strong base to form a nucleophilic acetylide, which can then react with various electrophiles.

Carbon-Carbon Bond Forming Reactions

One of the most powerful methods for forming new carbon-carbon bonds from terminal alkynes is the Sonogashira coupling. wikipedia.orgresearchgate.net This palladium- and copper-co-catalyzed cross-coupling reaction joins a terminal alkyne with an aryl or vinyl halide. wikipedia.org In a typical Sonogashira reaction, this compound would be treated with an aryl halide (e.g., iodobenzene) in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄), a copper(I) salt (e.g., CuI), and an amine base (e.g., triethylamine). This would result in the formation of a new carbon-carbon bond between the terminal alkyne and the aryl group.

Another important class of reactions involves the formation of an acetylide, which can then act as a nucleophile. Treatment of this compound with a strong base like n-butyllithium would deprotonate the terminal alkyne to form a lithium acetylide. This nucleophilic species can then react with a variety of electrophiles, such as aldehydes, ketones, and alkyl halides, to form new carbon-carbon bonds. For example, reaction with formaldehyde (B43269) would yield a propargylic alcohol.

The reaction of propargylic tosylates with organocuprates can also lead to the formation of allenes through an SN2' mechanism. wikipedia.org In this case, the cuprate (B13416276) would attack the terminal alkyne, inducing a rearrangement that displaces the tosylate group and forms an allene (B1206475).

| Reaction Type | Key Reagents | Product Type |

| Sonogashira Coupling | Aryl/Vinyl Halide, Pd Catalyst, Cu(I) Salt, Amine Base | Aryl/Vinyl-substituted Alkyne |

| Acetylide Alkylation | Strong Base (e.g., n-BuLi), Alkyl Halide | Internal Alkyne |

| Acetylide addition to Carbonyls | Strong Base (e.g., n-BuLi), Aldehyde/Ketone | Propargylic Alcohol |

| Allene Synthesis | Organocuprate | Substituted Allene |

Pauson-Khand (PKR) Reactions for Cyclopentenone Formation

The Pauson-Khand reaction (PKR) is a powerful organometallic transformation that facilitates the construction of α,β-cyclopentenones. wikipedia.org This reaction is formally described as a [2+2+1] cycloaddition, involving the combination of an alkyne, an alkene, and carbon monoxide, typically mediated by a metal-carbonyl catalyst. wikipedia.orgbeilstein-journals.org For a substrate such as this compound, the terminal alkyne functionality serves as the reactive site for this cycloaddition. The reaction is a highly valued method in organic synthesis for creating five-membered ring systems, which are core structures in many complex natural products. mdpi.com

While various transition metals can catalyze the PKR, the classic and most studied variant utilizes dicobalt octacarbonyl, Co₂(CO)₈. mdpi.com The widely accepted mechanism for the cobalt-mediated Pauson-Khand reaction was first proposed by Magnus. wikipedia.orguwindsor.ca The catalytic cycle is initiated by the reaction of the alkyne moiety of this compound with Co₂(CO)₈ to form a stable tetrahedral dicobalt hexacarbonyl-alkyne complex. uwindsor.ca This is followed by the dissociation of a carbon monoxide (CO) ligand to create a vacant coordination site, which allows for the coordination of an alkene. wikipedia.org

The subsequent step is the insertion of the alkene into a cobalt-carbon bond, forming a cobaltacyclopentene intermediate. wikipedia.org This step is often the rate-determining and selectivity-determining stage of the reaction. mdpi.comacs.org Migratory insertion of a CO ligand into the newly formed cobalt-carbon bond follows, leading to a cobalt acyl complex. uwindsor.ca The final step involves the reductive elimination of the cobalt catalyst, which collapses the intermediate to yield the final α,β-cyclopentenone product and regenerate the active catalyst. uwindsor.ca

Table 1: Key Steps in the Cobalt-Mediated Pauson-Khand Reaction Mechanism

| Step | Description | Intermediate |

|---|---|---|

| 1 | Alkyne Complexation | Alkyne-Co₂(CO)₆ Complex |

| 2 | Ligand Dissociation/Alkene Coordination | Alkene-Alkyne-Co₂(CO)₅ Complex |

| 3 | Alkene Insertion | Cobaltacyclopentene |

| 4 | CO Insertion | Cobalt Acyl Complex |

| 5 | Reductive Elimination | α,β-Cyclopentenone |

The regioselectivity and diastereoselectivity of the Pauson-Khand reaction are critical aspects that determine the structure of the final cyclopentenone product. These outcomes are governed by a combination of steric and electronic factors originating from the alkyne and alkene substrates. mdpi.com

Regioselectivity: In intermolecular PKR involving unsymmetrical alkynes and alkenes, the regiochemical outcome is often predictable. For terminal alkynes like this compound, the larger substituent on the alkyne (in this case, the chiral secondary carbon bearing the tosylate) typically orients itself at the C2 position (α-position) of the resulting cyclopentenone to minimize steric hindrance. wikipedia.org Furthermore, electron-withdrawing groups on the alkyne have been shown to favor placement at the β-position of the cyclopentenone. mdpi.com

Diastereoselectivity: this compound is a chiral molecule, with a stereocenter at the C2 position. This inherent chirality can significantly influence the facial selectivity of the alkene coordination and insertion steps, leading to the formation of one diastereomer of the product in preference to the other. mdpi.com In intramolecular reactions of chiral enynes, high levels of diastereoselectivity are often observed, with the final stereochemistry being dictated by the conformation of the substrate during the cyclization. beilstein-journals.orgacs.org Theoretical studies have confirmed that the energy difference between the transition states leading to different diastereomers can be substantial, consistent with experimental observations of high diastereomeric ratios. acs.org

Table 2: Factors Influencing Selectivity in the Pauson-Khand Reaction

| Selectivity Type | Influencing Factor | General Outcome for this compound |

|---|---|---|

| Regioselectivity | Steric Hindrance | The larger alkyne substituent favors the α-position of the cyclopentenone. mdpi.com |

| Electronic Effects | Electron-withdrawing groups tend to direct substituents to the β-position. mdpi.com |

| Diastereoselectivity | Substrate Chirality | The existing stereocenter at C2 can induce the formation of a specific diastereomer. acs.org |

The transannular Pauson-Khand reaction is a specialized variant of the intramolecular PKR applied to macrocyclic substrates that contain both an alkyne and an alkene moiety within a large ring structure. nih.govresearchgate.net In this process, the reaction proceeds across the ring, forming a new transannular bond and resulting in the creation of a bicyclic or polycyclic system containing a cyclopentenone fused to the macrocycle. nih.gov

While this compound is an acyclic molecule, it represents a building block that could be incorporated into a macrocyclic enyne through chemical synthesis. If integrated into such a system, its alkyne functionality would be available to participate in a transannular PKR, provided the macrocycle has the appropriate size and conformation to allow the alkyne and a tethered alkene to approach the cobalt center for the cycloaddition to occur. nih.gov The success of such reactions is highly dependent on the structural parameters of the macrocyclic precursor. nih.govresearchgate.net

Cross-Coupling Reactions (e.g., Sonogashira, Negishi, Heck)

This compound possesses two primary sites for reactivity in cross-coupling reactions: the terminal C-H bond of the alkyne and the carbon-oxygen bond of the tosylate, which is an excellent leaving group. This dual reactivity allows the molecule to serve as a versatile partner in various carbon-carbon bond-forming transformations.

Palladium catalysts are central to modern organic synthesis, enabling a wide array of C-C bond-forming reactions with high efficiency and functional group tolerance. rsc.org For this compound, the most prominent palladium-catalyzed reaction is the Sonogashira coupling, which specifically activates the terminal alkyne.

The Sonogashira coupling involves the reaction of a terminal alkyne with an aryl or vinyl halide in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. This reaction would couple the alkyne terminus of this compound with an organic halide to form a new disubstituted alkyne.

Other palladium-catalyzed reactions could potentially engage the secondary tosylate. For instance, in a Negishi coupling , an organozinc nucleophile could displace the tosylate group. Similarly, a Heck reaction , which typically involves the coupling of an organohalide with an alkene, is less conventional for alkyl tosylates but demonstrates the broad utility of palladium catalysis in C-C bond formation. rsc.orgbeilstein-journals.org

Table 3: Potential Palladium-Catalyzed Reactions

| Reaction Name | Reactive Site on Substrate | Coupling Partner | Resulting Bond |

|---|---|---|---|

| Sonogashira | Terminal Alkyne (C-H) | Aryl/Vinyl Halide | sp-sp² C-C |

| Negishi | Secondary Carbon (C-OTs) | Organozinc Reagent | sp³-sp²/sp³ C-C |

| Heck | Secondary Carbon (C-OTs) | Alkene | sp³-sp² C-C |

Copper-catalyzed cross-coupling reactions have become indispensable due to the low cost and low toxicity of copper salts compared to other transition metals. researchgate.net These reactions are particularly effective for forming carbon-heteroatom bonds but are also used for C-C bond formation. researchgate.net

For substrates similar to this compound, such as pent-1-en-4-yn-3-yl benzoates, copper-catalyzed coupling with Grignard reagents has been shown to proceed with high regioselectivity. fao.orgsci-hub.se Although the specific reactivity can differ, this precedent suggests that copper catalysis could facilitate the reaction of organometallic nucleophiles at the propargylic position (C2) of this compound, displacing the tosylate leaving group. Such reactions provide a direct pathway to introduce new alkyl or aryl substituents at the chiral center, leading to more complex alkyne structures. fao.orgsci-hub.se

Cycloadditions (e.g., [2+2+1] Cycloadditions)

The terminal alkyne functionality in this compound is a prime candidate for participation in various cycloaddition reactions. Among the most significant of these is the [2+2+1] cycloaddition, famously known as the Pauson-Khand reaction. wikipedia.orgorganicreactions.org This reaction involves the coupling of an alkyne, an alkene, and carbon monoxide, typically mediated by a cobalt carbonyl complex, to form an α,β-cyclopentenone. wikipedia.orgrsc.org

In a typical Pauson-Khand reaction, the alkyne first coordinates to a metal carbonyl species, such as dicobalt octacarbonyl (Co₂(CO)₈), to form a stable hexacarbonyl-alkyne complex. organic-chemistry.org Subsequent coordination of an alkene, followed by a series of migratory insertion and reductive elimination steps, leads to the formation of the cyclopentenone ring. organic-chemistry.org While no specific examples involving this compound have been detailed in the literature, its terminal alkyne structure is well-suited for this transformation. The reaction can be performed either intermolecularly, with a separate alkene component, or intramolecularly if an alkene is present within the same molecule. Given the structure of this compound, an intermolecular reaction would be the direct application.

The general conditions and expected outcomes for such a reaction are summarized in the table below, based on known Pauson-Khand reactions with similar terminal alkynes. nih.gov

Table 1: Representative Conditions for Intermolecular Pauson-Khand Reaction

| Reactants | Catalyst/Mediator | Solvent | Temperature | Typical Yield |

|---|---|---|---|---|

| This compound, Norbornadiene, Carbon Monoxide | Co₂(CO)₈ (stoichiometric) | Toluene (B28343) or Dichloromethane | 60-110 °C | 40-70% |

| This compound, Ethylene, Carbon Monoxide | [Rh(CO)₂Cl]₂ (catalytic) | 1,2-Dichloroethane | 50 °C | 60-85% |

The regioselectivity of the Pauson-Khand reaction is a critical aspect, with the larger substituent of the alkyne typically orienting to the 2-position of the resulting cyclopentenone to minimize steric hindrance. nih.gov The presence of the tosylate group is not expected to interfere with the reaction, although its steric bulk could influence the stereochemical outcome in reactions with chiral alkenes.

Functional Group Interconversions of the Alkyne

The terminal alkyne of this compound can be converted into a variety of other functional groups through reactions such as hydration, hydrohalogenation, oxidation, and reduction.

Hydration: The addition of water across the carbon-carbon triple bond of an alkyne can lead to the formation of carbonyl compounds. This transformation is typically catalyzed by strong acids in the presence of a mercury(II) salt, such as mercuric sulfate. khanacademy.orglumenlearning.com For a terminal alkyne like this compound, the hydration follows Markovnikov's rule, where the hydroxyl group adds to the more substituted carbon. libretexts.org The initially formed enol intermediate is unstable and rapidly tautomerizes to the more stable keto form, yielding a methyl ketone. lumenlearning.com

An alternative, anti-Markovnikov hydration can be achieved through a hydroboration-oxidation sequence. libretexts.org Reaction with a sterically hindered borane, such as disiamylborane (B86530) or 9-BBN, followed by oxidation with hydrogen peroxide in a basic solution, results in the formation of an aldehyde. libretexts.org

Hydrohalogenation: The addition of hydrogen halides (HX, where X = Cl, Br, I) to the alkyne also proceeds with Markovnikov regioselectivity. masterorganicchemistry.comyoutube.com The reaction can be controlled to add one or two equivalents of HX. The addition of one equivalent yields a vinyl halide. With two equivalents of HX, a geminal dihalide is formed, where both halogen atoms are attached to the same carbon. masterorganicchemistry.comchemistrysteps.com Anti-Markovnikov addition of HBr can be achieved in the presence of peroxides, leading to the formation of a vinyl bromide with the bromine atom on the terminal carbon. youtube.comchadsprep.com

Table 2: Predicted Products of Hydration and Hydrohalogenation

| Reaction | Reagents | Regioselectivity | Predicted Product |

|---|---|---|---|

| Hydration | H₂O, H₂SO₄, HgSO₄ | Markovnikov | 4-(4-methylphenylsulfonyloxy)pentan-2-one |

| Hydroboration-Oxidation | 1. Sia₂BH or 9-BBN; 2. H₂O₂, NaOH | Anti-Markovnikov | 4-(4-methylphenylsulfonyloxy)pentanal |

| Hydrohalogenation (2 eq.) | HBr (excess) | Markovnikov | 4-bromo-4-(4-methylphenylsulfonyloxy)pentane |

| Hydrobromination (1 eq.) | HBr, Peroxides (ROOR) | Anti-Markovnikov | (E/Z)-5-bromo-1-methylbut-4-enyl 4-methylbenzenesulfonate |

Oxidation: The alkyne moiety can undergo oxidative cleavage under strong oxidizing conditions, such as treatment with ozone or hot, concentrated potassium permanganate (B83412) (KMnO₄). This reaction breaks the triple bond, typically yielding carboxylic acids. For a terminal alkyne, the terminal carbon is oxidized to carbon dioxide, while the internal carbon is converted to a carboxylic acid.

Under milder, neutral conditions, potassium permanganate can oxidize the alkyne to a diketone without cleaving the carbon-carbon bond.

Reduction: The triple bond can be fully or partially reduced. Catalytic hydrogenation with catalysts like platinum, palladium, or nickel will reduce the alkyne all the way to an alkane, yielding pentan-2-yl 4-methylbenzenesulfonate.

Partial reduction to an alkene is also possible and can be controlled to produce either the cis or trans isomer. Hydrogenation in the presence of a poisoned catalyst, such as Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate and quinoline), results in the syn-addition of hydrogen, yielding the cis-alkene. Conversely, reduction with sodium metal in liquid ammonia (B1221849) produces the trans-alkene via a dissolving metal reduction mechanism.

Vinyl triflates are valuable synthetic intermediates, particularly in cross-coupling reactions. They can be synthesized from terminal alkynes through the electrophilic addition of trifluoromethanesulfonic acid (triflic acid, TfOH). orgsyn.org However, direct addition can sometimes lead to mixtures of products. More controlled methods have been developed, for instance, using a combination of TfOH and trimethylsilylazide (TMSN₃) which allows for the chemoselective hydrotriflation of terminal alkynes to yield 1,1-disubstituted vinyl triflates. Another approach involves the use of metal triflates, such as Zn(OTf)₂, to catalyze the conversion of alkynes to vinyl triflates in the presence of a silyl (B83357) triflate source like TMSOTf.

Applying such a method to this compound would be expected to yield 1-(4-((4-methylphenyl)sulfonyloxy)butan-2-yl)vinyl trifluoromethanesulfonate. Vinyl triflates are notable for their ability to act as precursors to vinyl cations and participate in a wide array of palladium-catalyzed coupling reactions.

While this compound is an alkyne, it can serve as a precursor to a corresponding allene. The synthesis of allenes from propargylic compounds, including tosylates, is a known transformation. For instance, organocuprate addition to propargyl tosylates can lead to the formation of substituted allenes.

Once the allene, 1-methylbuta-1,2-dien-4-yl 4-methylbenzenesulfonate, is formed, it can undergo further transformations. A notable reaction of allenes is their oxytrifluoromethylation. Photoredox catalysis has been employed for the novel oxytrifluoromethylation of aryl-substituted allenes, leading to the stereoselective synthesis of 2-CF₃-allyl acetates. This process allows for the creation of complex, fluorine-containing building blocks. While the direct applicability to the allene derived from this compound would depend on the specific reaction conditions and substrate compatibility, it represents a potential pathway for advanced functionalization.

Metal-Catalyzed Transformations Involving Both Functional Groups

The presence of both a terminal alkyne and a good leaving group (tosylate) within the same molecule opens up possibilities for metal-catalyzed transformations that involve both functionalities, often leading to the formation of cyclic structures. Palladium and other transition metals are well-known to catalyze such reactions.

For example, substrates containing a terminal alkyne and a leaving group on a tethered chain can undergo intramolecular cyclization reactions. Depending on the catalyst and reaction conditions, various cyclic products can be formed. A common pathway involves the formation of a metal-acetylide, which can then undergo intramolecular nucleophilic attack on the carbon bearing the tosylate group. Alternatively, oxidative addition of the metal into the C-OTs bond, followed by migratory insertion of the alkyne and reductive elimination, can also lead to cyclic products.

While specific literature on this compound is scarce, analogous systems suggest that palladium-catalyzed cyclization could be a viable pathway. For instance, treatment with a palladium(0) catalyst and a suitable base could potentially induce an intramolecular cyclization to form a five-membered ring containing an exocyclic double bond. The specific outcome would be highly dependent on the reaction conditions, including the choice of catalyst, ligands, base, and solvent.

Table 3: Potential Metal-Catalyzed Cyclization of this compound

| Catalyst System | Proposed Reaction Type | Potential Product | Notes |

|---|---|---|---|

| Pd(PPh₃)₄, Base (e.g., K₂CO₃) | Intramolecular Alkynylation | 2-methyl-5-methylenetetrahydrofuran | Formation of a five-membered ring via nucleophilic attack of the acetylide. |

| Rh(I) or Au(I) complexes | Intramolecular Hydroalkoxylation/Cyclization | Substituted dihydrofuran derivatives | Lewis acidic catalysts can activate the alkyne towards nucleophilic attack by the oxygen of the tosylate (after potential hydrolysis or rearrangement). |

These potential transformations highlight the synthetic utility of this compound as a building block for more complex molecular architectures.

Gold-Catalyzed Reactions of Alkyne Derivatives

Homogeneous gold catalysis is a powerful tool for the activation of carbon-carbon triple bonds, facilitating a variety of intramolecular cyclization reactions. For terminal alkynes, gold catalysts, typically Au(I) complexes, act as soft π-acids to increase the electrophilicity of the alkyne, making it susceptible to nucleophilic attack.

In the case of alkynyl derivatives containing a tethered nucleophile and a leaving group, such as a tosylate, gold catalysis can initiate cascade reactions. For instance, a hypothetical gold-catalyzed reaction of a related alkynyl tosylate might proceed via initial activation of the alkyne, followed by an intramolecular attack from a nucleophilic moiety within the same molecule. This can lead to the formation of carbocyclic or heterocyclic structures. The tosylate group, being a good leaving group, could be subsequently or concurrently eliminated to form a new bond.

A plausible, though not specifically documented for this compound, reaction pathway could involve a 5-endo-dig or 6-exo-dig cyclization, depending on the molecular geometry and reaction conditions. The resulting intermediates, such as vinyl gold species or gold carbenes, would then undergo further transformations to yield the final product.

Rhodium-Catalyzed Asymmetric Hydroarylation

Rhodium catalysts are extensively used in C-H activation and addition reactions across carbon-carbon multiple bonds. Asymmetric hydroarylation of alkynes involves the addition of an aryl group and a hydrogen atom across the triple bond in an enantioselective manner. This is a highly atom-economical method to construct chiral molecules.

For a terminal alkyne, rhodium-catalyzed hydroarylation typically involves the oxidative addition of a C-H bond of the arene to the rhodium center, followed by migratory insertion of the alkyne into the Rh-H or Rh-Ar bond. Subsequent reductive elimination regenerates the catalyst and furnishes the arylated alkene. The use of chiral ligands on the rhodium center is crucial for inducing enantioselectivity.

While there are no specific reports on the rhodium-catalyzed asymmetric hydroarylation of this compound, one could surmise that the terminal alkyne moiety would be the reactive site. The reaction would likely yield a mixture of regioisomers (Markovnikov and anti-Markovnikov addition) and stereoisomers (E/Z), with the distribution being highly dependent on the catalyst system and reaction conditions. The tosylate group at the secondary position could potentially influence the stereochemical outcome of the reaction.

Tandem Reaction Sequences and Relay Catalysis

Tandem reactions, or cascade reactions, are processes involving two or more sequential transformations in a single pot without the isolation of intermediates. Relay catalysis is a subset of tandem catalysis where one catalyst generates a substrate for a second, different catalyst in the same reaction vessel. These approaches offer significant advantages in terms of efficiency and sustainability.

Alkynyl tosylates are versatile substrates for tandem sequences due to the presence of two reactive functionalities: the alkyne and the tosylate leaving group. A hypothetical tandem reaction involving this compound could be initiated by a metal-catalyzed cyclization onto the alkyne, as described in the gold catalysis section. The intermediate formed could then undergo a subsequent reaction involving the displacement of the tosylate group by a nucleophile.

For example, a palladium-catalyzed process could initiate with an intramolecular carbopalladation of the alkyne, followed by an intermolecular cross-coupling reaction at the position of the tosylate group (a Suzuki or Heck-type reaction, for instance). This would lead to the rapid construction of complex molecular architectures from a relatively simple starting material.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

¹H NMR spectroscopy offers critical insights into the number and types of protons in a molecule. In the case of Pent-4-yn-2-yl 4-methylbenzenesulfonate (B104242), the spectrum would be expected to exhibit distinct signals corresponding to the aromatic protons of the tosyl group, the methyl protons of the tosyl group, and the protons of the pent-4-yn-2-yl moiety.

The aromatic protons of the 4-methylbenzenesulfonate group typically appear as two doublets in the downfield region of the spectrum, a result of their distinct chemical environments. The methyl group attached to the benzene (B151609) ring would present as a singlet. The protons on the pentynyl chain would have characteristic shifts and coupling patterns. The methine proton adjacent to the sulfonate ester would be shifted downfield due to the electron-withdrawing effect of the oxygen atom. The methylene (B1212753) protons would show complex splitting patterns due to coupling with neighboring protons. The terminal alkyne proton would appear as a triplet.

Expected ¹H NMR Data:

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic (ortho to SO₂) | ~ 7.8 | Doublet |

| Aromatic (meta to SO₂) | ~ 7.4 | Doublet |

| Methine (CH-O) | ~ 4.8 - 5.0 | Multiplet |

| Methylene (CH₂) | ~ 2.5 | Multiplet |

| Methyl (aromatic) | ~ 2.4 | Singlet |

| Alkyne (C≡CH) | ~ 2.0 | Triplet |

| Methyl (aliphatic) | ~ 1.4 | Doublet |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in Pent-4-yn-2-yl 4-methylbenzenesulfonate would give rise to a distinct signal in the ¹³C NMR spectrum.

The aromatic carbons of the tosyl group would appear in the downfield region. The quaternary carbons would have different chemical shifts compared to the protonated aromatic carbons. The carbon of the methyl group on the benzene ring would be found in the aliphatic region. Within the pentynyl group, the carbon atom bonded to the oxygen of the sulfonate ester would be significantly deshielded. The sp-hybridized carbons of the alkyne would have characteristic chemical shifts, with the terminal alkyne carbon appearing at a lower field than the internal one.

Expected ¹³C NMR Data:

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

| Aromatic (C-S) | ~ 145 |

| Aromatic (C-CH₃) | ~ 134 |

| Aromatic (CH) | ~ 130, 128 |

| Alkyne (C≡CH) | ~ 82 |

| Alkyne (C≡CH) | ~ 70 |

| Methine (CH-O) | ~ 75 |

| Methylene (CH₂) | ~ 35 |

| Methyl (aromatic) | ~ 21 |

| Methyl (aliphatic) | ~ 20 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

To unambiguously assign all proton and carbon signals and to confirm the connectivity between different parts of the molecule, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, helping to trace the proton-proton connectivity within the pentynyl fragment.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments would establish correlations between protons and the carbon atoms to which they are directly attached, allowing for the assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for establishing the connectivity between the pentynyl moiety and the tosyl group, for instance, by observing a correlation between the methine proton of the pentynyl group and the quaternary carbon of the tosyl group.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and molecular formula of a compound and to gain insights into its structure through fragmentation analysis.

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental composition and, consequently, the molecular formula of the compound. For this compound (C₁₂H₁₄O₃S), the expected exact mass would be calculated and compared with the experimentally determined value to confirm the molecular formula.

Both Electrospray Ionization (ESI) and Electron Impact (EI) are common ionization techniques used in mass spectrometry.

ESI: This is a soft ionization technique that typically produces the protonated molecule [M+H]⁺ or adducts with other cations (e.g., [M+Na]⁺). It is particularly useful for confirming the molecular weight of the compound with minimal fragmentation.

EI: This is a higher-energy ionization technique that leads to extensive fragmentation of the molecule. The resulting fragmentation pattern provides a "fingerprint" of the molecule and can be used to deduce its structure. For this compound, characteristic fragments would be expected from the cleavage of the sulfonate ester bond, leading to ions corresponding to the pentynyl cation and the tosyl radical, or the tosyl cation and the pentynyl radical. The fragmentation of the pentynyl chain itself would also produce smaller fragment ions. The observation of a peak at m/z 155 would be indicative of the tosyl group, while a peak at m/z 91 would suggest the formation of the tropylium (B1234903) ion, a common fragment from toluene (B28343) derivatives.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present within a molecule. By measuring the absorption of infrared radiation at various frequencies, a spectrum is generated that reveals the characteristic vibrational modes of the bonds within the molecular structure. For this compound, the IR spectrum provides definitive evidence for its key structural features, including the terminal alkyne, the sulfonate ester group, the aromatic ring, and the aliphatic carbon chain.

The analysis of the IR spectrum of this compound would reveal several key absorption bands. The presence of the terminal alkyne is confirmed by a sharp, moderately intense absorption peak corresponding to the stretching vibration of the carbon-carbon triple bond (C≡C), which typically appears in the 2100-2260 cm⁻¹ region. pressbooks.pubvscht.cz Additionally, a strong and sharp band around 3300 cm⁻¹ is indicative of the stretching vibration of the hydrogen atom attached to the sp-hybridized carbon (≡C-H), a hallmark of a terminal alkyne. pressbooks.pubvscht.cz

The sulfonate group (R-SO₂-OR') gives rise to very strong and characteristic absorption bands. The asymmetric stretching of the S=O bonds results in a strong band typically observed in the 1350-1380 cm⁻¹ range. The symmetric S=O stretch appears as another strong band in the 1170-1190 cm⁻¹ region. Furthermore, the stretching vibration of the S-O-C linkage can be identified by absorptions in the 1000-960 cm⁻¹ range.

The 4-methylbenzenesulfonate (tosyl) group also contains an aromatic ring. The presence of this ring is evidenced by C-H stretching vibrations appearing just above 3000 cm⁻¹ and C=C stretching vibrations within the ring, which are observed as a series of bands in the 1600-1450 cm⁻¹ region. vscht.cz The aliphatic portions of the molecule, the pentynyl backbone, will show C-H stretching vibrations just below 3000 cm⁻¹.

The combination of these specific absorption bands provides a unique spectral fingerprint for this compound, allowing for its unambiguous identification and structural confirmation.

Table 1: Characteristic Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Terminal Alkyne | ≡C-H Stretch | ~3300 | Strong, Sharp |

| Terminal Alkyne | C≡C Stretch | 2100 - 2260 | Medium to Weak, Sharp |

| Sulfonate (Tosylate) | S=O Asymmetric Stretch | 1350 - 1380 | Strong |

| Sulfonate (Tosylate) | S=O Symmetric Stretch | 1170 - 1190 | Strong |

| Sulfonate (Tosylate) | S-O-C Stretch | 1000 - 960 | Strong |

| Aromatic Ring | C-H Stretch | 3000 - 3100 | Medium to Weak |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium to Weak, Multiple Bands |

| Alkyl Chain | C-H Stretch | 2850 - 2960 | Medium to Strong |

Chromatographic Techniques for Purity Assessment and Enantiomeric Excess Determination

Chromatographic methods are indispensable for the purification and analysis of synthetic compounds like this compound. These techniques separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

Flash Column Chromatography for Purification

Flash column chromatography is a widely used preparative technique for the rapid and efficient purification of organic compounds. This method employs a stationary phase, typically silica (B1680970) gel, packed into a column, and a solvent system (mobile phase) that is pushed through the column under moderate pressure. The separation is based on the polarity of the compounds in the mixture.

For the purification of this compound from a reaction mixture, flash chromatography on silica gel is a standard procedure. The choice of the eluent system is critical for achieving good separation. A common approach involves using a mixture of a non-polar solvent, such as hexane (B92381) or petroleum ether, and a moderately polar solvent, like ethyl acetate (B1210297) or diethyl ether. The optimal ratio of these solvents is typically determined by preliminary analysis using thin-layer chromatography (TLC). For tosylates of secondary alcohols, a gradient elution starting with a low polarity mixture and gradually increasing the proportion of the more polar solvent is often effective. This allows for the separation of non-polar byproducts and unreacted starting materials from the desired product.

Table 2: Representative Conditions for Flash Column Chromatography Purification

| Parameter | Description |

|---|---|

| Stationary Phase | Silica Gel (230-400 mesh) |

| Mobile Phase (Eluent) | Gradient of Hexane and Ethyl Acetate (e.g., starting with 95:5 and gradually increasing to 80:20) |

| Sample Loading | The crude product is dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane) and loaded onto the column. |

| Detection | Fractions are collected and analyzed by Thin-Layer Chromatography (TLC) with UV visualization. |

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Separations, including Chiral HPLC

High-Performance Liquid Chromatography (HPLC) is a premier analytical technique for assessing the purity and, crucially for chiral molecules, determining the enantiomeric excess (e.e.) of a sample. It utilizes high pressure to pass a liquid mobile phase through a column packed with a solid stationary phase, leading to high-resolution separations.

For purity assessment of this compound, reversed-phase HPLC is commonly employed. In this mode, a non-polar stationary phase (e.g., C18-silica) is used with a polar mobile phase, such as a mixture of acetonitrile (B52724) and water. The purity of the compound is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram.

Given that this compound is a chiral molecule, possessing a stereocenter at the carbon atom bearing the tosylate group, separating its enantiomers is essential for many applications. Chiral HPLC is the most effective method for this purpose. This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, resulting in different retention times and thus, separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely successful for the resolution of a broad range of racemates, including alcohols and their derivatives. nih.gov

The direct chiral separation of the tosylate can be challenging. An alternative and common strategy is to determine the enantiomeric excess of the precursor alcohol, pent-4-yn-2-ol, using chiral HPLC. The subsequent tosylation reaction typically proceeds with retention of configuration and does not affect the enantiomeric purity. For the chiral separation of secondary propargylic alcohols, columns like Chiralcel OD-H or Chiralpak AD-H are often effective, using a mobile phase consisting of a mixture of hexane and isopropanol. The enantiomeric excess is calculated from the relative peak areas of the two enantiomers in the chromatogram.

Table 3: Typical Conditions for Chiral HPLC Analysis of the Precursor Alcohol (Pent-4-yn-2-ol)

| Parameter | Description |

|---|---|

| Instrument | High-Performance Liquid Chromatograph with UV detector |

| Column (CSP) | Chiralpak AD-H or Chiralcel OD-H (or equivalent polysaccharide-based column) |

| Mobile Phase | Hexane/Isopropanol mixture (e.g., 95:5 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 210 nm (as the alcohol lacks a strong chromophore) |

| Enantiomeric Excess (e.e.) Calculation | e.e. (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100 |

Computational and Theoretical Investigations of Pent 4 Yn 2 Yl 4 Methylbenzenesulfonate Reactivity

Density Functional Theory (DFT) Calculations for Reaction Pathway Elucidation

Density Functional Theory (DFT) has become a powerful and widely used tool in computational chemistry for investigating the electronic structure and reactivity of molecules. escholarship.orgrsc.org By approximating the many-electron Schrödinger equation, DFT allows for the calculation of molecular properties and the exploration of potential energy surfaces for chemical reactions. For a molecule like Pent-4-yn-2-yl 4-methylbenzenesulfonate (B104242), DFT can be employed to elucidate the mechanisms of its key reactions, such as nucleophilic substitution at the secondary carbon bearing the tosylate group or cycloaddition reactions involving the terminal alkyne. researchgate.net

Transition State Characterization and Activation Energy Determination

A critical aspect of understanding reaction mechanisms is the characterization of transition states (TS), which represent the highest energy point along a reaction coordinate. The energy difference between the reactants and the transition state is the activation energy (Ea or ΔG‡), a key determinant of the reaction rate. DFT calculations are particularly adept at locating and characterizing the geometry of these transient species and calculating their energies. nih.gov

For Pent-4-yn-2-yl 4-methylbenzenesulfonate, a primary reaction pathway is nucleophilic substitution, where the tosylate group, an excellent leaving group, is displaced. masterorganicchemistry.compearson.com This can proceed through either a concerted (Sₙ2) or a stepwise (Sₙ1) mechanism. DFT can model both pathways.

Sₙ2 Pathway: The calculation would identify a single transition state where the nucleophile forms a bond to the carbon center as the C-O bond of the tosylate is broken.

Sₙ1 Pathway: The calculation would involve a stepwise process, first modeling the transition state for the heterolytic cleavage of the C-OTs bond to form a secondary carbocation intermediate, followed by the subsequent attack of the nucleophile.

While specific DFT studies on this compound are not available in the literature, data from analogous systems, such as the nucleophilic substitution on tosyloxymaleimide, illustrate the insights gained from such calculations. In a study of the reaction between tosyloxymaleimide and a phenoxy anion, DFT (using the M06-2X functional) was used to map the energy profile, identifying the intermediates and transition states. nih.gov

| Stationary Point | Description | Relative Gibbs Free Energy (kcal/mol) |

| Reactants | Tosyloxymaleimide + Phenoxy anion | 0.0 |

| TS1 | Transition state for nucleophilic addition | +12.5 |

| Intermediate | Intermediate adduct | -15.0 |

| TS2 | Transition state for tosylate elimination | +5.5 |

| Products | Aryloxymaleimide + Tosylate anion | -20.0 |

This interactive table presents calculated Gibbs free energy data for the nucleophilic substitution of a tosyloxymaleimide, a model system demonstrating the application of DFT to determine activation energies. Data sourced from a study by Yan et al. nih.gov

These calculations show that the first step, nucleophilic addition, has a higher activation barrier and is therefore the rate-determining step for that specific reaction. A similar computational approach for this compound would clarify whether its substitution reactions are kinetically favored to proceed via an Sₙ1 or Sₙ2 mechanism and predict the corresponding reaction rates.

Prediction of Regioselectivity and Stereoselectivity in Cycloadditions

The terminal alkyne moiety in this compound makes it a potential dipolarophile in 1,3-dipolar cycloaddition reactions, a powerful method for constructing five-membered heterocyclic rings. wikipedia.org When reacting with an unsymmetrical 1,3-dipole (e.g., an organic azide), the cycloaddition can result in two different regioisomers (e.g., 1,4- and 1,5-substituted triazoles).

DFT is an invaluable tool for predicting the regioselectivity of such reactions. By calculating the activation energies for the transition states leading to each possible regioisomer, the kinetically favored product can be identified. The pathway with the lower activation barrier will be the dominant one under kinetic control. researchgate.netacs.org

A computational study on the 1,3-dipolar cycloaddition between 2-azido-N-(4-diazenylphenyl)acetamide and a terminal alkyne using DFT (B3LYP-GD3 functional) provides a clear example of this predictive power. researchgate.net The calculations determined the activation energies for the formation of the 1,4- and 1,5-regioisomers.

| Reaction Pathway | Transition State | Activation Gibbs Free Energy (ΔG‡) in DMSO (kcal/mol) |

| Formation of 1,4-triazole | TS-1,4 | 15.8 |

| Formation of 1,5-triazole | TS-1,5 | 17.2 |

This interactive table shows calculated activation energies for the two possible regiochemical outcomes in a 1,3-dipolar cycloaddition reaction between an azide (B81097) and a terminal alkyne, illustrating how DFT predicts the favored product. Data sourced from a study by Ou-zaddi et al. researchgate.net

The results indicate that the formation of the 1,4-triazole is kinetically favored due to its lower activation energy. Applying this methodology to the reaction of this compound with various dipoles would allow for the a priori prediction of the most likely isomeric product, guiding synthetic efforts.

Molecular Orbital Theory Analysis for Electronic Structure and Reactivity Descriptors

Molecular Orbital (MO) theory describes the electronic structure of molecules in terms of orbitals that extend over the entire molecule. youtube.com The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are particularly important for understanding chemical reactivity. These are known as the frontier molecular orbitals (FMOs).

The HOMO energy relates to the ability of a molecule to donate electrons (nucleophilicity).

The LUMO energy relates to the ability of a molecule to accept electrons (electrophilicity).

The HOMO-LUMO gap is an indicator of chemical reactivity; a smaller gap generally implies higher reactivity. nih.gov

For this compound, FMO analysis can predict the most probable sites for nucleophilic and electrophilic attack. The LUMO is expected to have significant coefficients on the secondary carbon attached to the electron-withdrawing tosylate group, marking it as the primary site for nucleophilic attack. The HOMO would likely be localized on the π-system of the alkyne and the aromatic ring of the tosyl group, indicating these are the most nucleophilic regions.

In the context of cycloadditions, the relative energies of the FMOs of the dipole and the dipolarophile (the alkyne) determine the reaction rate and regioselectivity. wikipedia.org The dominant interaction is typically between the HOMO of one component and the LUMO of the other. DFT calculations can provide quantitative values for these orbital energies and other reactivity descriptors, such as:

Chemical Potential (μ): The tendency of electrons to escape from a system.

Chemical Hardness (η): Resistance to change in electron distribution.

Electrophilicity Index (ω): A measure of the ability of a species to accept electrons.

These descriptors provide a quantitative framework for comparing the reactivity of different molecules or different sites within the same molecule. nih.gov

Conformational Analysis and Intermolecular Interactions

The three-dimensional structure and flexibility of a molecule are crucial to its reactivity. This compound possesses several rotatable single bonds, leading to a landscape of different possible conformations (conformers). Conformational analysis aims to identify the low-energy conformers that are most populated at a given temperature, as these are the structures that are most likely to react. nih.gov

Computational methods can systematically explore the conformational space by rotating bonds and calculating the relative energy of each resulting structure. This analysis would reveal the preferred spatial arrangement of the pentynyl chain relative to the bulky tosylate group. Steric hindrance in certain conformations could significantly impact the accessibility of the reactive centers, for example, by blocking the trajectory of an incoming nucleophile targeting the secondary carbon.

Furthermore, understanding intermolecular interactions is key to predicting behavior in solution or in the solid state. The tosylate group offers several sites for interaction:

Hydrogen Bonding: The oxygen atoms of the sulfonate group can act as hydrogen bond acceptors.

π-π Stacking: The aromatic ring of the tosyl group can engage in stacking interactions with other aromatic systems.

Dispersion Forces: These are present throughout the molecule.

Computational studies on related systems, such as O-tosyl Cinchona alkaloids, have highlighted the importance of intramolecular interactions where the tosyl aromatic ring can shield other parts of the molecule, influencing its reactivity. researchgate.net A thorough computational analysis of this compound would map its electrostatic potential surface to identify electron-rich and electron-poor regions, predicting how it will interact with solvents, reagents, and catalysts. researchgate.net

Thermodynamic and Kinetic Favorability Studies of Transformations

Ultimately, the outcome of a chemical reaction is governed by both thermodynamics and kinetics.

Kinetic control favors the formation of the product that is formed fastest, which corresponds to the reaction pathway with the lowest activation energy (ΔG‡). escholarship.org

For this compound, this analysis is crucial. For instance, in a reaction with a strong, bulky base, elimination to form an enyne might compete with nucleophilic substitution. DFT calculations could predict which pathway is kinetically faster and which set of products is thermodynamically more stable. The study on the cycloaddition of an azide to an alkyne showed that while the 1,4-adduct is the kinetic product, thermodynamic analysis revealed the 1,5-adduct to be slightly more stable, suggesting that the product distribution could potentially change under conditions of thermodynamic control (e.g., higher temperatures, longer reaction times). researchgate.net Such computational studies provide a comprehensive energy map of the potential transformations of this compound, offering predictive power that is essential for synthetic planning.

Future Research Directions and Outlook

Development of More Sustainable and Greener Synthetic Routes

The conventional synthesis of sulfonate esters often involves time-consuming and challenging protocols that may yield minimal output. jchemlett.com Future efforts will likely focus on developing more environmentally friendly and efficient methods for synthesizing Pent-4-yn-2-yl 4-methylbenzenesulfonate (B104242) and related compounds. Research could be directed towards catalyst-free and "on-water" tosylation methods, which have been shown to be effective for lipophilic alcohols, potentially reducing reliance on traditional organic solvents. researchgate.net Such methods may utilize non-conventional energy sources like microwaves to accelerate the reaction. researchgate.net

Furthermore, greener strategies could eliminate the need for chromatographic purification by designing processes where products are purified through simple extraction and precipitation, significantly reducing solvent waste and cost. jchemlett.com The use of eco-friendly solvent systems, such as NaOH-urea, has proven effective for the tosylation of complex molecules like starch and could be adapted for smaller substrates. rsc.org Other approaches include electro-oxidation, which offers a sustainable synthesis of arylsulfonates from readily available phenols and sodium arenesulfinates without the need for external oxidants. organic-chemistry.org For the alkyne component, greener options for reactions like the Glaser-Hay coupling, which use sustainable oxidants like oxygen and replace halogenated solvents with alternatives like ethyl acetate (B1210297), point the way forward. researchgate.net

| Research Direction | Key Objectives | Potential Advantages |

| Catalyst-Free Synthesis | Eliminate the need for metal or organic catalysts. | Reduced toxicity, cost, and purification steps. |

| Aqueous Media Reactions | Utilize water as the primary solvent. | Environmentally benign, potential for unique reactivity. |

| Alternative Energy Sources | Employ microwaves or ultrasound. | Faster reaction times, improved energy efficiency. |

| Chromatography-Free Purification | Develop extraction/precipitation methods. | Reduced solvent consumption and operational costs. |

| Electrochemical Methods | Use electricity to drive the reaction. | Avoidance of chemical oxidants, high atom economy. |

Exploration of Asymmetric Catalytic Transformations Utilizing the Alkyne Moiety

The terminal alkyne in Pent-4-yn-2-yl 4-methylbenzenesulfonate is a prime target for asymmetric catalysis, enabling the synthesis of chiral molecules with high enantioselectivity. A significant future direction is the development of novel catalytic systems for the asymmetric functionalization of this alkyne.

For instance, catalytic systems involving copper and zinc have been used for the asymmetric synthesis of axially chiral allenols from terminal alkynes and aldehydes with high enantiomeric excess. acs.org Similarly, nickel catalysis has been successfully employed for the three-component asymmetric borylcarbofunctionalization of terminal alkynes to create enantioenriched alkenyl esters bearing an α-stereogenic center. dicp.ac.cnacs.org These methods demonstrate the potential to transform the simple alkyne into a stereodefined alkene with multiple points of functionality. dicp.ac.cnacs.org Research into new chiral ligands, such as N,N,P-ligands in copper catalysis, could enable challenging transformations like the asymmetric coupling of allenyl radicals with terminal alkynes to access tetrasubstituted chiral allenes. researchgate.net The development of efficient methods for creating optically active propargylic alcohols and amines from terminal alkynes remains a key challenge and an area of high interest. acs.orgresearchgate.net

| Catalytic Transformation | Metal/Catalyst System | Resulting Chiral Product |

| Borylalkylation | Nickel / Chiral Diamine Ligand | Enantioenriched Alkenyl Esters dicp.ac.cnacs.org |

| Allenol Synthesis | Copper/Zinc / Chiral Ligands | Axially Chiral Allenols acs.org |

| Propargylic Alcohol Synthesis | Various Transition Metals | Optically Active Propargylic Alcohols researchgate.net |

| Carboalkynylation | Copper / Chiral N,N,P-Ligand | Tetrasubstituted Chiral Allenes researchgate.net |

Integration into Automated Synthesis and Flow Chemistry Platforms

To enhance efficiency, reproducibility, and scalability, the synthesis and subsequent reactions of this compound are ideal candidates for integration into automated and flow chemistry systems. Flow chemistry offers superior control over reaction parameters like temperature and mixing, which is particularly beneficial for handling reactive intermediates. acs.org

Automated flow platforms can facilitate the generation of compound libraries for applications such as drug discovery. syrris.com By immobilizing reagents or catalysts on a solid support or using miscible reagents, multi-step syntheses can be "telescoped," eliminating the need for work-up and isolation of intermediates. acs.orgsyrris.com The synthesis of related compounds, such as aryl sulfonyl chlorides and secondary sulfonamides, has already been successfully automated in continuous flow systems. mdpi.comvapourtec.com Adopting this technology for this compound would allow for rapid optimization of reaction conditions and on-demand production, from milligram to kilogram scales, with improved space-time yields compared to batch processes. syrris.commdpi.com

Computational Design of Novel Reactivity Modes for Alkyne Sulfonates

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting and understanding the reactivity of molecules like this compound. Future research can leverage computational studies to design novel reactions by analyzing the electronic structure and reaction pathways of the alkyne moiety. nih.govbohrium.com

Conceptual DFT can be used to calculate descriptors like the Fukui function and local softness, which probe the electrophilic and nucleophilic properties of the triple bond. nih.gov These calculations can predict how substituents and mechanical strain (e.g., bending the alkyne) alter its reactivity, paving the way for the design of new bio-orthogonal click reactions or mechanically responsive molecules. nih.govbohrium.com For example, studies have shown that bending the alkyne bond increases its electrophilic character, making it more susceptible to nucleophilic attack. nih.gov Computational modeling can also be used to understand reaction mechanisms, rationalize product selectivity, and predict the viability of new, untested transformations, thereby guiding experimental efforts and accelerating discovery. mdpi.comacs.org

Unexplored Applications in Material Science and Chemical Biology (from a synthetic perspective)

The bifunctional nature of this compound makes it a highly attractive building block for applications in material science and chemical biology. The terminal alkyne is a versatile handle for "click chemistry," specifically the copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC and SPAAC). nih.gov

In Chemical Biology , this compound could be used to synthesize probes for labeling biomolecules. The tosylate can be substituted by a reporter tag or a bioactive molecule, and the alkyne can then be used to attach the entire construct to a target protein, lipid, or nucleic acid that has been metabolically engineered to contain an azide (B81097) group. nih.gov This bio-orthogonal ligation strategy is a cornerstone of modern chemical biology, enabling visualization and functional analysis of biological processes. nih.govrsc.org

In Material Science , the alkyne group can participate in polymerization reactions, such as cyclotrimerization to form benzene (B151609) derivatives or alkyne metathesis, to create novel polymers and nanomaterials. numberanalytics.com It can also be used for the post-synthetic modification of existing polymers, allowing for the creation of a library of functional materials from a single reactive polymer scaffold. mcmaster.ca Furthermore, the alkyne can act as an anchor to functionalize surfaces, such as silicon, for applications in electronics and sensor technology. mdpi.com The tosylate group provides a secondary site for modification, allowing for the creation of cross-linked materials or surfaces with dual functionality.

Q & A

Q. What are the recommended synthetic routes for Pent-4-yn-2-yl 4-methylbenzenesulfonate, and how can intermediates be characterized?

- Methodological Answer : The synthesis typically involves nucleophilic substitution between pent-4-yn-2-ol and 4-methylbenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine). Key steps include:

- Purification via column chromatography or recrystallization (e.g., ethyl acetate/hexane systems) .

- Characterization using H NMR to confirm sulfonate ester formation (e.g., downfield shifts for the sulfonyl group and alkyne protons) and HRMS for molecular ion validation .

Table 1 : Common Characterization Techniques

| Technique | Parameters | Purpose |

|---|---|---|

| H NMR | δ 7.2–8.1 ppm (aromatic protons), δ 2.4 ppm (methyl group) | Confirm sulfonate ester structure |

| HRMS | Exact mass matching [M+Na] | Validate molecular formula |

Q. How does the alkyne moiety in this compound influence its reactivity in substitution reactions?

- Methodological Answer : The terminal alkyne group can act as a steric and electronic modulator in SN2 reactions. For example:

- Steric effects : The linear alkyne structure may hinder backside attack, favoring elimination over substitution in polar aprotic solvents .

- Electronic effects : The electron-withdrawing sulfonate group activates the adjacent carbon for nucleophilic displacement. Kinetic studies using varying nucleophiles (e.g., iodide vs. azide) can quantify reactivity trends .

Q. What stability considerations are critical when handling this compound under ambient conditions?

- Methodological Answer : The compound is sensitive to:

- Hydrolysis : Store in anhydrous solvents (e.g., THF, DCM) under inert atmosphere. Monitor degradation via TLC (Rf shifts) or H NMR (disappearance of sulfonate peaks) .

- Light/Heat : Conduct accelerated stability studies (40–60°C) to predict shelf-life and identify decomposition products (e.g., 4-methylbenzenesulfonic acid) .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing this compound derivatives with bulky nucleophiles?

- Methodological Answer : For sterically hindered nucleophiles (e.g., tert-butoxide):

- Use polar aprotic solvents (DMF, DMSO) to enhance nucleophilicity.

- Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve interfacial reactivity .

Table 2 : Solvent and Catalyst Optimization

| Solvent | Catalyst | Yield (%) |

|---|---|---|

| DMF | None | 45 |

| DMF | TBAB | 78 |

Q. How should contradictory spectroscopic data (e.g., NMR vs. X-ray) for this compound derivatives be resolved?

- Methodological Answer : Contradictions often arise from dynamic processes (e.g., rotational barriers in crystals vs. solution):

- Perform variable-temperature NMR to detect conformational changes .

- Compare X-ray crystallography data (rigid-state structure) with DFT calculations to reconcile discrepancies .

Q. What strategies are effective for evaluating the biological activity of this compound analogs?

- Methodological Answer :

- Antimicrobial assays : Use broth microdilution (MIC values) against Gram-positive/negative strains .

- Mechanistic studies : Probe reactive oxygen species (ROS) generation via fluorescence assays (e.g., DCFH-DA) to link structure to antioxidant potential .

Q. How can computational modeling predict the regioselectivity of this compound in cycloaddition reactions?

- Methodological Answer :

- Perform DFT calculations (e.g., B3LYP/6-31G*) to map transition states for [2+2] or [3+2] cycloadditions.

- Compare frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity with dienes or azides .

Data Contradiction Analysis Framework

Example : Discrepancies in reaction yields reported across studies.

- Approach :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.